Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-oxadiazole derivatives, including Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone, typically involves the cyclization of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification . Another method involves the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines .
Industrial Production Methods: Industrial production of 1,3,4-oxadiazole derivatives often employs scalable methods such as microwave-assisted synthesis, which offers advantages in terms of reaction time and yield . The use of phosphorus pentoxide in toluene has also been reported to improve yields .
Chemical Reactions Analysis
Types of Reactions: Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Substitution: Formation of various substituted oxadiazole derivatives.
Scientific Research Applications
Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar chemical properties but different biological activities.
1,2,5-Oxadiazole:
Uniqueness: Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of HDAC sets it apart from other oxadiazole derivatives .
Properties
Molecular Formula |
C9H9N3O2S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
imino-methyl-oxo-(5-phenyl-1,3,4-oxadiazol-2-yl)-λ6-sulfane |
InChI |
InChI=1S/C9H9N3O2S/c1-15(10,13)9-12-11-8(14-9)7-5-3-2-4-6-7/h2-6,10H,1H3 |
InChI Key |
WTULSQOMOZSTRL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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